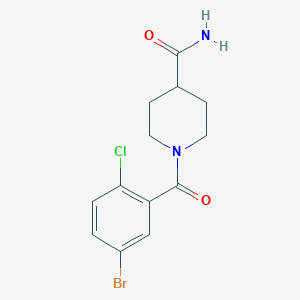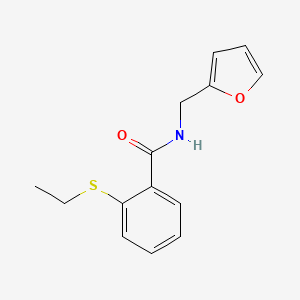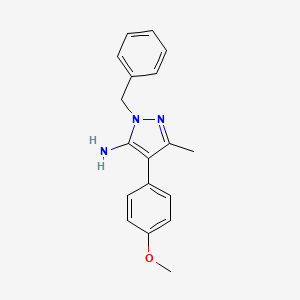
N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various autoimmune diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which are targeted therapies that block the activity of JAK enzymes involved in the signaling pathways of cytokines, growth factors, and hormones. CP-690,550 has shown promise in preclinical and clinical studies for the treatment of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and other immune-mediated disorders.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide exerts its pharmacological effects by binding to the ATP-binding site of JAK3 and inhibiting its enzymatic activity. This leads to the downstream inhibition of the signal transducer and activator of transcription (STAT) proteins, which are phosphorylated by JAKs and translocate to the nucleus to regulate gene expression. By blocking the JAK-STAT pathway, this compound can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects in vitro and in vivo. It can reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound can also inhibit the activation and proliferation of T cells and B cells, as well as the differentiation and function of dendritic cells and macrophages. These effects can lead to the suppression of the immune response and the amelioration of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide has several advantages and limitations for lab experiments. One advantage is its specificity for JAK3, which allows for targeted inhibition of the JAK-STAT pathway without affecting other signaling pathways. Another advantage is its oral bioavailability and pharmacokinetic profile, which make it suitable for preclinical and clinical studies. However, one limitation is its potential toxicity and adverse effects, such as infections, malignancies, and liver function abnormalities, which require careful monitoring and dose optimization. Another limitation is its potential for drug interactions, as it can affect the metabolism and clearance of other drugs that are metabolized by cytochrome P450 enzymes.
Zukünftige Richtungen
N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide has several potential future directions for research and development. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties, such as its half-life, bioavailability, and selectivity for JAK3. Another direction is the exploration of its therapeutic potential in other autoimmune and inflammatory diseases, such as multiple sclerosis, lupus, and asthma. A third direction is the combination of this compound with other targeted therapies or biologics, such as anti-TNF agents or anti-IL-17 antibodies, to achieve synergistic effects and improve clinical outcomes. Overall, this compound has shown promise as a novel therapeutic agent for autoimmune diseases, and further research is needed to elucidate its mechanism of action and clinical efficacy.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide involves several steps starting from commercially available starting materials. The key intermediate is 5-chloro-2-methoxybenzoic acid, which is converted to the corresponding acid chloride and then reacted with pyrazinecarboxamide in the presence of a base to yield this compound. The final product is purified by column chromatography and characterized by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide has been extensively studied in vitro and in vivo for its potential therapeutic effects in various autoimmune diseases. It has been shown to inhibit the activity of JAK3, a specific member of the JAK family that is involved in the signaling of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation and proliferation of immune cells, such as T cells and B cells, that are involved in the pathogenesis of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-11-3-2-8(13)6-9(11)16-12(17)10-7-14-4-5-15-10/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKGDFFDCNHPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644267 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5714940.png)

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5714953.png)

![4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B5714965.png)


![2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5714985.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)
![4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5714999.png)



![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)